molecular formula C15H22N2O3S B2974939 N,4-dimethyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide CAS No. 505052-05-1

N,4-dimethyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2974939
CAS RN: 505052-05-1
M. Wt: 310.41
InChI Key: GFHWMORHUUVNMW-UHFFFAOYSA-N
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Description

“N,4-dimethyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H22N2O3S. It belongs to the class of organic compounds known as alpha amino acid amides . Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N,4-dimethyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide”, is an important task of modern organic chemistry . This could be a potential future direction for research in this field.

Mechanism of Action

properties

IUPAC Name

N,4-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-13-6-8-14(9-7-13)21(19,20)16(2)12-15(18)17-10-4-3-5-11-17/h6-9H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHWMORHUUVNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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